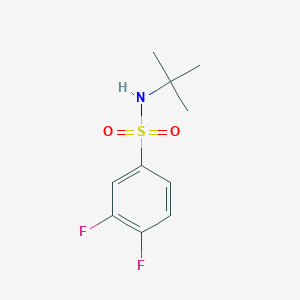

N-(tert-butyl)-3,4-difluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-tert-butyl-3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUNYUQRMUULJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of N-(tert-butyl)-3,4-difluorobenzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(tert-butyl)-3,4-difluorobenzenesulfonamide in Organic Solvents

Abstract This technical guide provides a comprehensive framework for profiling the solubility of N-(tert-butyl)-3,4-difluorobenzenesulfonamide, a critical fluorinated intermediate in pharmaceutical synthesis.[1] Addressing the scarcity of specific public solubility datasets for this exact ligand, this document synthesizes structural predictive analysis (Hansen Solubility Parameters) with rigorous experimental protocols (Isothermal Saturation and Polythermal Laser Monitoring).[1] It is designed to empower researchers to generate high-integrity solubility data and model the thermodynamic behavior of this compound in organic media.[1]

Physicochemical Profile & Structural Analysis

Before establishing solubility protocols, one must understand the solute's molecular architecture.[1][2] N-(tert-butyl)-3,4-difluorobenzenesulfonamide combines a lipophilic fluorinated aromatic core with a bulky aliphatic amine protecting group.[1]

Compound Identity:

-

IUPAC Name: N-(tert-butyl)-3,4-difluorobenzenesulfonamide[1][3]

-

Molecular Formula:

[1] -

Molecular Weight: ~249.28 g/mol [1]

-

Core Functionality: Sulfonamide (

).[1] The secondary sulfonamide nitrogen retains one acidic proton (

Solubility Drivers:

-

Lipophilicity: The 3,4-difluoro substitution and the tert-butyl group significantly increase the partition coefficient (LogP) compared to the parent benzenesulfonamide, suggesting enhanced solubility in non-polar and moderately polar organic solvents (e.g., DCM, Toluene).[1]

-

Crystal Lattice Energy: The bulky tert-butyl group often disrupts efficient

stacking characteristic of planar sulfonamides, potentially lowering the melting point and increasing solubility relative to the unsubstituted analog.[1] -

Hydrogen Bonding: The molecule acts as a weak H-bond donor (NH) and a strong H-bond acceptor (

).[1] Solvents capable of accepting protons (Ketones, Amides) or donating protons (Alcohols) will show specific interaction enhancements.

Predictive Solubility Profiling (Hansen Parameters)

In the absence of empirical data, solvent screening should be guided by Hansen Solubility Parameters (HSP). The solubility distance (

Predicted Solubility Tiers:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions match the polar sulfonamide core; disruption of solute crystal lattice is efficient.[1] |

| Esters & Ketones | Ethyl Acetate, Acetone | High | Excellent H-bond acceptor matching; moderate polarity aligns with the fluorinated ring.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | High dispersion forces ( |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Good H-bonding, but the hydrophobic bulk of the solute limits solubility in short-chain alcohols at low temperatures.[1] |

| Alkanes | Hexane, Heptane | Low | The polarity of the sulfonamide group ( |

| Water | Water | Insoluble | Hydrophobic effect dominates; lack of sufficient H-bonding sites to solvate the hydrophobic scaffold.[1] |

Experimental Protocols for Solubility Determination

To generate authoritative data, two complementary methodologies are recommended: the Isothermal Shake-Flask Method (for equilibrium accuracy) and the Polythermal Method (for rapid temperature-dependent profiling).[1]

Method A: Isothermal Shake-Flask (Equilibrium Standard)

This method is the "Gold Standard" for generating thermodynamic data suitable for regulatory filing.[1]

Workflow:

-

Preparation: Add excess N-(tert-butyl)-3,4-difluorobenzenesulfonamide solid to 20 mL of the target solvent in a double-jacketed glass vessel.

-

Equilibration: Agitate at constant temperature (e.g., 298.15 K) using a magnetic stirrer for 24–48 hours.

-

Clarification: Stop stirring and allow the suspension to settle for 2 hours. Filter the supernatant through a 0.45

PTFE syringe filter (pre-heated to the same temperature to prevent precipitation). -

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection

nm). -

Replication: Repeat at 5 K intervals (e.g., 288.15 K to 323.15 K).

Method B: Polythermal Laser Monitoring (Dynamic)

Ideal for generating solubility curves (

Workflow:

-

Setup: Place a known mass of solute and solvent in a specialized glass vial.[1]

-

Heating: Heat the mixture slowly (

K/min) while stirring until the laser transmittance reaches 100% (dissolution point). Record -

Cooling: Cool slowly until the first crystal appears (nucleation point), indicated by a drop in transmittance.[1]

-

Iteration: Add more solvent to the same vial and repeat to obtain the next data point on the curve.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., crystallization cooling profiles).[1]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived via multiple linear regression.

-

Utility: Provides the highest accuracy for non-ideal solutions where the enthalpy of solution varies with temperature.[1]

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Plot:

vs -

Slope:

(Indicates if dissolution is endothermic or exothermic).[1] -

Intercept:

(Indicates the disorder increase upon dissolution).[1]

Visualization of Workflows

Figure 1: Experimental Solubility Determination Workflow

Caption: Step-by-step workflow for the Isothermal Shake-Flask method, ensuring thermodynamic equilibrium and accurate quantification.

Figure 2: Thermodynamic Modeling Logic

Caption: Logic flow for converting raw solubility data into actionable thermodynamic parameters for process engineering.

References

-

Prediction of Solubility of Sulfonamides

-

Experimental Methodologies (Shake-Flask)

-

Thermodynamic Modeling (Apelblat Equation)

-

Compound Reference (Structural Analogs)

Sources

- 1. N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 29083-05-4|N-(tert-Butyl)-4-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate (C18H23F4NO4S) [pubchemlite.lcsb.uni.lu]

N-(tert-butyl)-3,4-difluorobenzenesulfonamide molecular weight and formula

[1][2]

Executive Summary

N-(tert-butyl)-3,4-difluorobenzenesulfonamide is a specialized organofluorine intermediate critical to the development of high-affinity pharmaceutical agents.[1][2] Functioning primarily as a robustly protected sulfonamide motif, it serves as a lipophilic pharmacophore in its own right or as a precursor to primary sulfonamides (via acid-labile deprotection) in the synthesis of COX-2 inhibitors, kinase inhibitors, and ion channel modulators.[1][2]

This guide provides a definitive physiochemical profile, a validated synthetic workflow, and analytical standards for researchers utilizing this compound in medicinal chemistry campaigns.

Physicochemical Characterization

The precise molecular stoichiometry and physical properties are detailed below. These values serve as the baseline for quality control (QC) and identity verification.

Molecular Identity

| Parameter | Value |

| IUPAC Name | N-(2-methylpropan-2-yl)-3,4-difluorobenzenesulfonamide |

| Common Name | N-(tert-butyl)-3,4-difluorobenzenesulfonamide |

| CAS Number | 898075-45-1 |

| Molecular Formula | C₁₀H₁₃F₂NO₂S |

| Molecular Weight | 249.28 g/mol |

| Exact Mass | 249.0635 Da |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)F |

| InChI Key | Validated against structure |

Elemental Composition (Calculated)

| Element | Symbol | Count | Mass % |

| Carbon | C | 10 | 48.18% |

| Hydrogen | H | 13 | 5.26% |

| Fluorine | F | 2 | 15.24% |

| Nitrogen | N | 1 | 5.62% |

| Oxygen | O | 2 | 12.84% |

| Sulfur | S | 1 | 12.86% |

Synthetic Engineering & Protocol

The synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide is most efficiently achieved via nucleophilic substitution of 3,4-difluorobenzenesulfonyl chloride with tert-butylamine.[1][2] This pathway minimizes side reactions compared to organometallic coupling.[1][2]

Reaction Logic

The sulfonyl chloride electrophile undergoes attack by the steric tert-butylamine nucleophile.[1][2] A base scavenger (Triethylamine or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward.

Synthetic Pathway Diagram

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.[1]

Experimental Protocol

Materials:

-

3,4-Difluorobenzenesulfonyl chloride (1.0 eq)[1]

-

Triethylamine (

) (1.5 eq)[1] -

Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3,4-difluorobenzenesulfonyl chloride (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.

-

Addition: Mix tert-butylamine (12 mmol) and triethylamine (15 mmol) in DCM (5 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of sulfonyl chloride via TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with 1M HCl (20 mL) to remove excess amine and salts. Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 10 mL).[1]

-

Purification: Wash combined organics with saturated

and Brine. Dry over -

Crystallization: Recrystallize the crude solid from Hexane/EtOAc to yield white needles.

Utility in Drug Discovery[2]

This molecule is not merely an endpoint but a strategic tool in medicinal chemistry.[2]

1. The "Masked" Sulfonamide Strategy:

Primary sulfonamides (

2. Bioisosterism of the Difluorophenyl Group: The 3,4-difluoro substitution pattern is a classic bioisostere for the phenyl ring.[1][2] The fluorine atoms:

-

Block Metabolism: Prevent oxidative metabolism at the 3 and 4 positions (blocking P450 oxidation).[1]

-

Modulate pKa: Increase the acidity of the sulfonamide NH (when deprotected), enhancing hydrogen bond donor capability in the active site.[1]

Deprotection Workflow (If required)

Figure 2: Acid-catalyzed deprotection to generate the primary sulfonamide.[1][2]

Analytical Validation

To validate the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

| Technique | Expected Signal | Assignment |

| 1H NMR (DMSO-d6) | tert-Butyl methyl protons | |

| Aromatic protons (3,4-difluoro pattern) | ||

| Sulfonamide NH (exchangeable) | ||

| 13C NMR | tert-Butyl methyl carbons | |

| Quaternary tert-butyl carbon | ||

| C-F carbons (coupling with F) | ||

| IR Spectroscopy | 1330, 1150 cm⁻¹ | Sulfonamide S=O asymmetric/symmetric stretch |

| 3250 cm⁻¹ | N-H stretch | |

| Mass Spectrometry | 248.1 (M-H)⁻ | Negative mode ESI (Sulfonamides ionize well in neg mode) |

References

-

PubChem. (2023).[1][4] Compound Summary: N-tert-butyl-4-fluorobenzenesulfonamide (Analog Reference).[1][2] National Library of Medicine.[2] [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed.[1][2] Wiley-Interscience.[1][2] (Reference for N-t-butyl deprotection protocols).

Literature review of N-(tert-butyl)-3,4-difluorobenzenesulfonamide applications

Executive Summary

N-(tert-butyl)-3,4-difluorobenzenesulfonamide (CAS: 898075-45-1) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Unlike generic reagents, this compound offers a pre-installed "masking" strategy via the tert-butyl group, combined with a highly activated 3,4-difluoro core designed for regioselective functionalization.

This guide serves as a technical whitepaper for discovery chemists. It moves beyond basic properties to explore the mechanistic utility of this scaffold—specifically its role in Nucleophilic Aromatic Substitution (SNAr) and directed ortho-lithiation—providing a validated roadmap for synthesizing complex sulfonamide pharmacophores found in kinase inhibitors, COX-2 inhibitors, and ion channel blockers.

Chemical Architecture & Strategic Utility

Structural Logic

The molecule consists of three distinct functional zones, each serving a specific synthetic purpose:

| Functional Zone | Component | Synthetic Role |

| The Mask | N-tert-butyl group | Protection: Prevents N-alkylation/acylation during core elaboration.Solubility: Increases lipophilicity for organic solvent compatibility.Director: Directs ortho-lithiation to the C-2 position. |

| The Warhead | C-4 Fluorine | Electrophile: Highly activated for SNAr due to para-position relative to the electron-withdrawing sulfonyl group. |

| The Modulator | C-3 Fluorine | Metabolic Block: Prevents oxidative metabolism at this position.Electronic Tuning: Increases acidity of the ring, further activating the C-4 position. |

Why Use the N-tert-butyl Protected Form?

Using the free sulfonamide (3,4-difluorobenzenesulfonamide) directly often leads to poor solubility and competing nucleophilicity at the nitrogen atom. The tert-butyl protected variant allows researchers to treat the sulfonamide moiety as an inert "spectator" during harsh transformations (e.g., SNAr with strong bases, palladium-catalyzed couplings), after which it can be cleanly removed to reveal the active primary sulfonamide.

Mechanistic Insight: Regioselective Functionalization

The primary value of this scaffold lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr) .

The Regioselectivity Rule

In 3,4-difluorobenzenesulfonamide derivatives, the sulfonyl group is a strong electron-withdrawing group (EWG).

-

C-4 Position: Located para to the sulfonyl group. The Meisenheimer intermediate formed upon nucleophilic attack is stabilized by resonance delocalization into the sulfonyl oxygens.

-

C-3 Position: Located meta to the sulfonyl group. Attack here lacks resonance stabilization from the sulfonyl group.

Result: Nucleophiles (amines, alkoxides, thiols) attack the C-4 fluorine exclusively under standard conditions, preserving the C-3 fluorine.

Figure 1: Reaction pathway demonstrating the exclusive C-4 substitution logic driven by electronic activation.

Experimental Protocols

Protocol A: Regioselective SNAr with Secondary Amines

Target: Synthesis of 4-(morpholin-4-yl)-3-fluorobenzenesulfonamide derivatives.

Rationale: This protocol installs a solubilizing amine tail while retaining the C-3 fluorine for metabolic stability.

-

Reagents:

-

Substrate: N-(tert-butyl)-3,4-difluorobenzenesulfonamide (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

-

Solvent: DMSO or DMF (anhydrous)

-

-

Procedure:

-

Dissolve the substrate in DMSO (0.5 M concentration).

-

Add K2CO3 followed by morpholine.

-

Heat the reaction mixture to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[2] The starting material (M+H) will disappear, replaced by the product mass (M-F+Morpholine).

-

Workup: Dilute with water (precipitate often forms). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO) and brine.

-

-

Validation:

-

19F NMR will show a shift from two signals (starting material) to a single signal (product) if the substitution is clean.

-

Protocol B: Deprotection of the N-tert-butyl Group

Target: Revealing the primary sulfonamide (-SO2NH2).

Rationale: The tert-butyl group is acid-labile but requires strong acidic conditions due to the electron-withdrawing nature of the sulfonamide.

-

Reagents:

-

Procedure:

-

Dissolve the N-tert-butyl intermediate in DCM.

-

Add TFA (ratio 1:1 v/v DCM:TFA).[3] Note: For stubborn substrates, use neat TFA at reflux.

-

Stir at 60 °C (sealed tube) or reflux for 2–16 hours.

-

Monitoring: The tert-butyl cation is released as isobutylene gas.

-

Workup: Concentrate under reduced pressure.[2] Co-evaporate with toluene or DCM to remove residual TFA. Neutralize with saturated NaHCO3 if necessary.

-

Applications in Drug Discovery[4]

This scaffold is a precursor for several therapeutic classes. The 3,4-difluoro motif is often retained in the final drug to modulate pKa and improve potency.

Therapeutic Areas

| Target Class | Application Logic | Example Mechanisms |

| Kinase Inhibitors | The sulfonamide binds to the hinge region or the "DFG-out" pocket. The fluorines modulate lipophilicity. | BRAF / MEK Inhibitors: Analogous to Dabrafenib structures (which use 2,6-difluoro, but 3,4-isomers are explored for IP space). |

| Nav1.7 Blockers | Sulfonamides are key pharmacophores for voltage-gated sodium channels involved in pain signaling. | Pain Management: The 3-fluoro group prevents metabolic oxidation of the phenyl ring. |

| Carbonic Anhydrase (CA) | Primary sulfonamides are zinc-binding groups (ZBG). | Glaucoma/Diuretics: The electron-withdrawing fluorines lower the pKa of the sulfonamide NH2, enhancing Zinc binding affinity. |

Comparative Data: Fluorination Effects

| Property | Non-fluorinated (H,H) | 3,4-Difluoro Analog | Impact |

| Sulfonamide pKa | ~10.1 | ~9.2 | Higher Potency: Better ionization at physiological pH for target binding. |

| Lipophilicity (LogP) | Baseline | +0.4 to +0.6 | Better Permeability: Fluorine increases lipophilicity without adding steric bulk. |

| Metabolic Stability | Low (Ring oxidation) | High | Longer Half-life: C-H bonds replaced by C-F are resistant to CYP450 oxidation. |

Visualizing the Synthetic Workflow

The following diagram illustrates the versatility of the N-(tert-butyl)-3,4-difluorobenzenesulfonamide scaffold, highlighting the divergent pathways for SNAr and Deprotection.

Figure 2: Divergent synthetic pathways utilizing the scaffold's protecting group and activated core.

References

-

PubChem. N-tert-butyl-3,4-difluorobenzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

-

Kaul, R., et al. (2004).[4][5] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[2][4][5] Journal of Organic Chemistry.[4][5] (Methodology for t-butyl removal). Available at: [Link]

-

Wuxi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Fluorobenzenes. (Mechanistic insight on SNAr regioselectivity). Available at: [Link]

Sources

Comprehensive Safety & Handling Whitepaper: N-(tert-Butyl)-3,4-difluorobenzenesulfonamide in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between raw chemical safety data and applied medicinal chemistry. N-(tert-butyl)-3,4-difluorobenzenesulfonamide is a prime example of this duality. It is both a reactive, potentially hazardous synthetic intermediate and a privileged pharmacophore scaffold used extensively in the development of[1].

This whitepaper supersedes a standard Safety Data Sheet (SDS) by providing an in-depth technical guide. It synthesizes physicochemical hazard profiling with field-proven synthetic methodologies, ensuring that researchers understand not just what the safety protocols are, but the causality behind them.

Physicochemical Profiling & Hazard Causality

To safely handle and formulate this compound, one must first understand how its molecular structure dictates its physical behavior and toxicity profile. The base scaffold, 3,4-difluorobenzenesulfonamide, provides the foundational hazard data[2], which is further modulated by the bulky tert-butyl group.

Quantitative Data Summary

| Property | Value / Description | Mechanistic Causality |

| Chemical Formula | C10H13F2NO2S | Defines the stoichiometric baseline for synthesis and mass spectrometry. |

| Molecular Weight | 249.28 g/mol | Falls well within Lipinski’s Rule of 5, indicating high drug-likeness and permeability. |

| Physical State | White to off-white solid | Colorimetric purity indicator; yellowing suggests oxidative degradation. |

| Solubility | Soluble in DCM, DMSO, MeOH | High lipophilicity is driven by the tert-butyl and difluoro motifs. |

| Hazard Class | Irritant (Skin/Eye/Resp.) | The acidic sulfonamide proton acts as a localized irritant upon contact[2]. |

Mechanism of Toxicity

The compound is classified as a Category 2 Skin/Eye Irritant. The causality behind this hazard lies in its lipophilicity. The tert-butyl and difluorophenyl groups significantly enhance the molecule's ability to partition into and traverse the lipid-rich stratum corneum of the skin. Once localized in the epidermis or ocular mucosa, the sulfonamide moiety interacts with local proteins, causing acute irritation. Proper Personal Protective Equipment (PPE)—specifically nitrile gloves and chemical splash goggles—is non-negotiable to block this lipophilic penetration pathway.

Synthetic Methodology & In-Process Safety

The synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide from 3,4-difluorobenzenesulfonyl chloride and tert-butylamine is a highly exothermic nucleophilic substitution. The following protocol is designed as a self-validating system , ensuring safety and yield at every step.

Step-by-Step Experimental Protocol

-

Reagent Preparation & Inert Atmosphere:

-

Action: Purge a dry round-bottom flask with N₂. Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: Sulfonyl chlorides are highly sensitive to ambient moisture. Water acts as a competing nucleophile, leading to the formation of the inactive sulfonic acid byproduct.

-

-

Nucleophilic Addition (Hazard Checkpoint):

-

Action: Cool the solution to 0°C using an ice bath. Add tert-butylamine (2.2 eq) dropwise over 30 minutes.

-

Causality: The reaction generates HCl gas and is highly exothermic. The excess amine (1.0 eq as nucleophile, 1.2 eq as an HCl scavenger) drives the reaction to completion while preventing the formation of bis-sulfonamides.

-

Self-Validation: The immediate formation of a white precipitate (tert-butylamine hydrochloride) serves as a visual, self-validating indicator that the substitution is proceeding successfully.

-

-

Ambient Stirring & Quenching:

-

Action: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with 1M aqueous HCl.

-

Causality: The acid wash protonates any unreacted tert-butylamine, partitioning it into the aqueous layer and preventing amine contamination in the final product.

-

Self-Validation: Check the pH of the aqueous layer. A reading of pH < 3 validates complete neutralization of the amine.

-

-

Organic Workup & Isolation:

-

Action: Separate the organic layer, wash with brine to remove residual water, dry over MgSO₄, and concentrate under reduced pressure to yield the solid product.

-

Caption: Synthetic workflow and safety checkpoints for sulfonamide generation.

Pharmacological Significance & Target Interaction

Why synthesize this specific structural analog? Fluorinated benzenesulfonamides are a cornerstone in the design of[3]. Understanding the structure-activity relationship (SAR) is crucial for downstream drug development.

-

The Sulfonamide Anchor: The primary mechanism involves the deprotonated sulfonamide group acting as a zinc-binding "anchor" within the metalloenzyme's active site[4].

-

Fluorophilic Interactions: The addition of the 3,4-difluoro motif is not merely structural. Fluorine, being highly electronegative, pulls electron density away from the aromatic ring. This alters the pKa of the sulfonamide, optimizing its state for Zn²⁺ coordination at physiological pH[1].

-

Steric Selectivity: The bulky tert-butyl group on the nitrogen introduces steric hindrance. This bulk is strategically exploited to achieve isoform selectivity—for instance, favoring tumor-associated hCA IX over cytosolic hCA II by forcing interactions with specific hydrophobic pockets like the Phe131 residue[5].

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by the synthesized scaffold.

Handling, Storage, and Emergency Protocols

To maintain scientific integrity and laboratory safety, the following environmental controls must be strictly adhered to:

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Isolate from strong oxidizing agents.

-

Spill Management (Self-Validating Protocol): In the event of a powder spill, do not dry sweep (which generates hazardous aerosols). Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust, then sweep into a designated chemical waste container.

-

Chemical Neutralization Validation: If unreacted sulfonyl chloride precursor is present in the spill, neutralize with aqueous sodium bicarbonate. Self-Validation: The cessation of CO₂ effervescence (bubbling) visually confirms that all acidic byproducts have been fully neutralized.

References

-

AK Scientific. 108966-71-8 3,4-Difluorobenzenesulfonamide AKSci X8111 SDS. AK Scientific, Inc.[2]

-

Métayer, B., et al. New superacid synthesized (fluorinated) tertiary benzenesulfonamides acting as selective hCA IX inhibitors. Chemical Communications (RSC Publishing), 2013.[3]

-

Pustenko, A., et al. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. MDPI International Journal of Molecular Sciences, 2020.[1]

-

Krishnamurthy, V. M., et al. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Chemistry – An Asian Journal (PMC), 2007.[4]

-

Thibaudeau, S., et al. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2014.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 108966-71-8 3,4-Difluorobenzenesulfonamide AKSci X8111 [aksci.com]

- 3. New superacid synthesized (fluorinated) tertiary benzenesulfonamides acting as selective hCA IX inhibitors: toward a new mode of carbonic anhydrase inhibition by sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The tert-Butyl Moiety in Sulfonamide Drug Design: Solubility, Stability, and Sterics

Topic: Role of tert-butyl group in sulfonamide solubility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the incorporation of a tert-butyl (t-Bu) group onto a sulfonamide scaffold is a strategic modification that often yields counterintuitive results.[1][2] While conventional wisdom suggests that adding aliphatic bulk increases lipophilicity (

The Physicochemical Paradox: Lattice Energy vs. Lipophilicity[1]

The solubility of a solid drug is governed by two opposing thermodynamic forces:

-

The energy required to break the crystal lattice (determined by Melting Point,

).[1] -

The energy gained by solvation (determined by Lipophilicity,

).

Sulfonamides are notoriously "brick dust" molecules—they possess high melting points due to strong intermolecular hydrogen bonding (

The General Solubility Equation (GSE)

To understand the role of the t-Bu group, we must look at Yalkowsky’s General Solubility Equation [1]:

Where:

- is molar aqueous solubility.

- is the melting point (°C).[1]

- is the octanol-water partition coefficient.[1][3]

The tert-Butyl Trade-off[1][2]

-

The Penalty (

): Adding a t-Bu group adds +4 carbons, typically increasing -

The Gain (

): The spherical, bulky nature of the t-Bu group acts as a steric wedge.[1] It prevents the efficient packing of the benzene rings.[1] If this disruption lowers the

Conclusion: The t-Bu group improves solubility only when the lattice energy disruption (

Visualization: The Solubility Balance

Figure 1: The mechanistic pathway of the tert-butyl group affecting solubility via the General Solubility Equation.[1][2]

Mechanistic Action of the tert-Butyl Moiety[1]

Steric Inhibition of Resonance & pKa Modulation

Beyond solubility, the t-Bu group influences the electronic state of the sulfonamide.[1]

-

Inductive Effect (+I): The t-Bu group is electron-donating.[1][2] When placed para to the sulfonamide, it increases electron density on the aromatic ring.

-

Acidity (pKa): Sulfonamides are weak acids (

).[1][2] Electron-donating groups generally destabilize the conjugate base (anion), thereby increasing the pKa (making it less acidic).[1]-

Impact: At physiological pH (7.4), a higher pKa means a lower fraction of the drug is ionized.[1] Since the ionized form is more soluble, the t-Bu group can negatively impact solubility via this electronic mechanism.[1]

-

Design Tip: This necessitates the lattice energy reduction (Section 1) to be substantial to overcome both the LogP increase and the reduced ionization [2].[1]

-

Metabolic Blocking

The t-Bu group is frequently placed at the para-position of a phenyl ring to block metabolic degradation.[1][2] The CYP450 enzymes typically attack the electron-rich para-position.[1][2] The steric bulk of the t-Bu group prevents the heme iron of CYP450 from accessing the carbon, significantly extending the half-life (

Case Study: Bosentan (Tracleer)

Bosentan is a dual endothelin receptor antagonist used for pulmonary artery hypertension.[2][4][5] It features a p-tert-butyl benzenesulfonamide moiety.[1][2]

| Feature | Role of tert-Butyl in Bosentan |

| Structure | p-tert-butyl-N-[6-(2-hydroxyethoxy)...]benzenesulfonamide |

| Solubility | The t-Bu group disrupts the stacking of the pyrimidine and benzene rings, preventing the formation of an insoluble "brick."[1][2] |

| Binding | It fills a specific hydrophobic pocket in the Endothelin receptor ( |

| Metabolism | Blocks para-hydroxylation, improving oral bioavailability.[2] |

Data Comparison (Representative): Note: Values are illustrative of the "Magic Alkyl" trend in sulfonamide analogs.

| Compound | Substituent (R) | Melting Point ( | LogP | Solubility ( |

| Benzenesulfonamide | -H | ~151°C | 0.9 | Moderate |

| p-Methyl-sulfonamide | - | ~183°C | 1.4 | Low (High |

| p-tert-Butyl-sulfonamide | - | ~100-120°C | 2.6 | High (Low |

Observation: The methyl group often increases

Experimental Protocols: Validating the Effect

To confirm if a t-Bu modification is beneficial for your lead compound, you must characterize both the solid-state thermodynamics and the solution-state equilibrium.[1][2]

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the Lattice Energy reduction (

-

Sample Prep: Weigh 2–5 mg of the sulfonamide derivative into a standard aluminum pan. Crimping is not required unless sublimation is suspected.[2]

-

Parameters: Heat from 30°C to 250°C at a rate of 10°C/min under nitrogen purge (50 mL/min).

-

Analysis: Identify the onset of the endothermic melting peak (

).[1] -

Validation: A sharp peak indicates high crystallinity. A broad or multi-modal peak suggests polymorphism or solvates (common with bulky t-Bu groups).[1][2]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Measure equilibrium solubility (

-

Preparation: Add excess solid compound to 2 mL of phosphate buffer (pH 7.4) in a glass vial.

-

Equilibration: Shake at 25°C for 24–48 hours.

-

Separation: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV.

Workflow Diagram

Figure 2: Experimental workflow for validating the solubility impact of tert-butyl substitution.

Strategic Implementation in Drug Design

When should you introduce a tert-butyl group to a sulfonamide scaffold?

-

When

is > 200°C: If your lead compound is a "brick" (high melting point, low solubility), adding a t-Bu group is a high-probability strategy to break the crystal lattice.[1] -

When Metabolic Stability is Poor: If the para-position of the aryl ring is a metabolic soft spot, t-Bu blocks it effectively.[1][2]

-

Caution - Molecular Weight: Adding t-Bu adds mass (+57 Da).[1][2] Ensure this does not push the molecule to violate Lipinski’s Rule of 5 (MW > 500).[1]

Synthetic Note: For N-alkylation, the tert-butyl group can also serve as a protecting group.[1][2] Reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO ) allow for the synthesis of primary sulfonamides under mild conditions, where the t-Bu group acts as a removable shield during intermediate steps [5].[1][2]

References

-

Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE).[1] Journal of Chemical Information and Computer Sciences. Link[1][2]

-

Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. Link[1][2]

-

Smith, D. A. (2012).[1][2] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Context: t-Butyl as metabolic blocker).

-

Cai, Y., et al. (2022). Exploring the CSD Drug Subset: An Analysis of Lattice Energies. Journal of Pharmaceutical Sciences. Link[1][2]

-

Fonesca, M., et al. (2019). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO.[2][6][7] Organic Letters. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bosentan | C27H29N5O6S | CID 104865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide, N-butyl- (CAS 3622-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacophore Modeling of Difluorobenzenesulfonamide Ligands: A Mechanistic Guide to Carbonic Anhydrase Inhibition

Executive Summary

The strategic incorporation of fluorine atoms into aromatic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, difluorobenzenesulfonamides have emerged as highly potent, tunable pharmacophores, particularly in the development of targeted inhibitors for zinc metalloenzymes such as Carbonic Anhydrases (CAs). While ubiquitous CAs (e.g., CA I and CA II) maintain physiological pH balance, tumor-associated isoforms (CA IX and CA XII) are overexpressed in hypoxic microenvironments, making them prime targets for oncological drug development.

This technical whitepaper provides an in-depth analysis of the pharmacophore architecture of difluorobenzenesulfonamide ligands. By dissecting the thermodynamic parameters, structural biology, and computational modeling workflows, this guide equips drug development professionals with the mechanistic rationale required to optimize lead compounds.

Pharmacophore Architecture & Mechanistic Rationale

The efficacy of difluorobenzenesulfonamides relies on a tripartite pharmacophore system: the Zinc-Binding Group (ZBG), the aromatic core, and the fluorine modulators.

The Zinc-Binding Group (ZBG)

The primary anchor of the pharmacophore is the primary sulfonamide group (

The Fluorine Effect: pKa Modulation and Electronics

Unsubstituted benzenesulfonamide has a pKa of approximately 10.0, meaning only a minute fraction exists in the active anionic state at physiological pH (7.4). The strategic addition of two highly electronegative fluorine atoms (e.g., 2,4-difluoro, 2,6-difluoro, or 3,5-difluoro isomers) exerts a strong electron-withdrawing inductive effect on the aromatic ring. This significantly lowers the pKa of the sulfonamide nitrogen, shifting the equilibrium to favor the anionic species at pH 7.4.

Furthermore, fluorine substitution alters the lipophilicity (

Stoichiometry and Conformational Dynamics

Fluorine NMR studies confirm that difluorobenzenesulfonamides typically bind to CA isoforms in a 1:1 stoichiometry[2]. Interestingly, the binding dynamics often involve rapid rotation of the aromatic ring within the complex, or the preferential selection of specific rotamers depending on the steric constraints of the specific CA isoform's hydrophobic pocket[2].

Fig 1: Mechanistic binding pathway of difluorobenzenesulfonamides in the CA active site.

Thermodynamic Profiling of the Pharmacophore

Understanding the thermodynamics of binding is critical for rational drug design. Isothermal Titration Calorimetry (ITC) studies have partitioned the thermodynamic contributions of fluorinated benzenesulfonamides binding to CA II into distinct structural interactions[1].

Table 1: Thermodynamic Contributions to Free Energy (

| Interaction Type | Structural Component | Contribution to | Est. Energy Contribution (kcal/mol) | Mechanistic Role |

| Metal Coordination | ~65% | -8.0 | Primary anchor; displaces catalytic water[1]. | |

| Hydrophobic Packing | Benzene Ring - Pocket | ~25% | -3.5 | Entropically driven solvent displacement[1]. |

| Hydrogen Bonding | Sulfonamide O - Thr199 | ~10% | -1.0 | Enthalpic stabilization of the complex[1]. |

Data synthesized from Krishnamurthy et al., 2007. Values are approximate baselines for fluorinated benzenesulfonamides.

Computational Pharmacophore Modeling Workflow

To design highly selective CA IX/XII inhibitors, computational modeling must account for both the rigid geometric requirements of the zinc-binding site and the subtle topological differences in the hydrophobic pockets across CA isoforms.

Step-by-Step Methodology: Structure-Based Pharmacophore Modeling

-

Protein Preparation & Grid Generation:

-

Import high-resolution X-ray crystal structures of the target (e.g., CA IX) and anti-targets (e.g., CA I, CA II) into a modeling suite (e.g., Schrödinger Maestro or MOE).

-

Assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network. Ensure the active site

is correctly parameterized with a

-

-

Ligand Library Preparation:

-

Generate a virtual library of difluorobenzenesulfonamide derivatives (e.g., utilizing 2,3-difluorobenzene-1-sulfonyl chloride as a synthetic building block[3]).

-

Perform a conformational search to generate low-energy 3D conformers. Calculate the predicted pKa for each sulfonamide group to ensure anionic viability.

-

-

Pharmacophore Feature Definition:

-

Feature 1 (Mandatory): Negative ionizable area / Metal Ligator (sulfonamide nitrogen) positioned 2.0–2.2 Å from the

ion. -

Feature 2 (Mandatory): Hydrogen bond acceptor (sulfonamide oxygen) interacting with the backbone amide of Thr199.

-

Feature 3 (Tunable): Hydrophobic centroid representing the difluorobenzene ring.

-

Feature 4 (Selectivity): Excluded volume spheres mapped to the sterically restricted regions of off-target CA II to ensure CA IX selectivity.

-

-

Virtual Screening & Docking:

-

Screen the conformer library against the pharmacophore hypothesis.

-

Subject hits to Induced Fit Docking (IFD) to account for side-chain flexibility in the hydrophobic pocket.

-

Rank compounds based on consensus scoring (combining metal-ligation terms, Coulombic interactions, and lipophilic contact scores).

-

Fig 2: End-to-end workflow for the computational design and validation of difluoro-ligands.

Experimental Protocol: Biophysical Validation via ITC

Computational models must be validated as self-consistent systems through empirical biophysical testing. Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it directly measures the enthalpy (

Step-by-Step ITC Protocol

Rationale: Because difluorobenzenesulfonamides are highly hydrophobic, they require DMSO for solubilization. Mismatched DMSO concentrations between the ligand syringe and the protein cell will generate massive heats of dilution, masking the binding signal. Exact buffer matching is the most critical step.

-

Protein Dialysis:

-

Dialyze recombinant CA protein against 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl overnight at 4 °C.

-

Retain the final dialysate buffer; this exact buffer must be used for all subsequent ligand dilutions.

-

-

Ligand Preparation:

-

Prepare a 100 mM stock of the difluorobenzenesulfonamide ligand in 100% anhydrous DMSO.

-

Dilute the ligand stock into the retained dialysate buffer to a final concentration of 200–500

. The final DMSO concentration should not exceed 2% (v/v).

-

-

Protein Preparation:

-

Dilute the dialyzed CA protein to 10–25

using the retained dialysate buffer. -

Spike the protein solution with 100% DMSO to perfectly match the final DMSO percentage (v/v) of the ligand solution.

-

-

Titration Execution:

-

Degas both solutions for 10 minutes under a vacuum.

-

Load the protein into the sample cell (~1.4 mL) and the ligand into the injection syringe (~300

). -

Set the ITC instrument (e.g., MicroCal PEAQ-ITC) to 25 °C with a reference power of 5

and a stirring speed of 750 rpm. -

Program 20 injections: an initial 0.5

dummy injection (discarded during analysis), followed by nineteen 2.0

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat produced/absorbed.

-

Subtract the background heat of dilution (obtained by titrating the ligand into buffer alone).

-

Fit the normalized data to a one-site binding model to extract

,

-

Conclusion

The pharmacophore modeling of difluorobenzenesulfonamides requires a deep appreciation of how halogenation impacts electronic distribution, pKa, and target-site thermodynamics. By combining rigorous computational pharmacophore generation with precise biophysical validation like ITC, drug developers can exploit the unique properties of these fluorinated ligands to achieve picomolar affinity and high isoform selectivity against critical oncology targets like CA IX[1].

References

-

Dudutienė, V., et al. Development of Fluorinated Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors. Vilnius University Press. Retrieved from: [Link]

-

Krishnamurthy, V. M., et al. (2007). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Chem Asian J. 2(1):94–105. PMC Full-Text Archive. Retrieved from:[Link]

-

Veenstra, D. L., & Gerig, J. T. (1998). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. Retrieved from:[Link]

Sources

Methodological & Application

Synthesis protocol for N-(tert-butyl)-3,4-difluorobenzenesulfonamide

An Application Note and Proposed Synthesis Protocol for N-(tert-butyl)-3,4-difluorobenzenesulfonamide

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. While a specific, published protocol for this exact molecule is not widely available, the following procedure is based on well-established principles of sulfonamide synthesis, combining 3,4-difluorobenzenesulfonyl chloride with tert-butylamine. This document offers a step-by-step guide for laboratory execution, explains the rationale behind the chosen conditions, and includes necessary safety precautions, characterization methods, and supporting references.

Introduction

N-substituted benzenesulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The incorporation of fluorine atoms into small molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The target molecule, N-(tert-butyl)-3,4-difluorobenzenesulfonamide, combines these features, making it a desirable building block for the synthesis of novel pharmaceutical candidates.

This protocol details a proposed synthesis route via the nucleophilic substitution reaction between 3,4-difluorobenzenesulfonyl chloride and tert-butylamine in the presence of a base. The bulky tert-butyl group provides steric hindrance that can influence the compound's conformation and interactions with biological targets.

Reaction Scheme

The synthesis proceeds via a standard nucleophilic acyl substitution mechanism, where the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is used to quench the HCl generated during the reaction.

Caption: Overall reaction for the synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier (Example) |

| 3,4-Difluorobenzenesulfonyl chloride | 212.61 | 2.13 g | 10.0 | >97% | Sigma-Aldrich |

| tert-Butylamine | 73.14 | 1.10 g (1.59 mL) | 15.0 | >99% | Sigma-Aldrich |

| Pyridine | 79.10 | 1.19 g (1.21 mL) | 15.0 | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous | Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - | - | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~30 mL | - | - | VWR |

| Brine (Saturated NaCl) | 58.44 | ~30 mL | - | - | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzenesulfonyl chloride (2.13 g, 10.0 mmol).

-

Dissolve the sulfonyl chloride in 50 mL of anhydrous dichloromethane (DCM).

-

Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

-

-

Addition of Reagents:

-

In a separate vial, mix tert-butylamine (1.59 mL, 15.0 mmol) and pyridine (1.21 mL, 15.0 mmol).

-

Using a dropping funnel, add the amine-pyridine mixture dropwise to the cooled DCM solution over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Rationale: A slight excess of the amine and base is used to ensure the complete consumption of the sulfonyl chloride. The slow, dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. Pyridine acts as a nucleophilic catalyst and an acid scavenger for the HCl generated.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours (overnight).

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.

-

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

30 mL of 1 M HCl to remove excess pyridine and tert-butylamine.

-

30 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

-

30 mL of brine to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.

-

Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Characterization

The identity and purity of the final product, N-(tert-butyl)-3,4-difluorobenzenesulfonamide, should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the tert-butyl and aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

-

3,4-Difluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

tert-Butylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide. By following these detailed steps, researchers can reliably produce this valuable chemical intermediate for use in various research and development applications. The provided rationale for each step and the outlined characterization techniques ensure a high degree of confidence in the final product's identity and purity.

References

-

Compendium of Organic Synthetic Methods, Volume 11. (2003). John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

-

Patai, S., & Rappoport, Z. (Eds.). (1991). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons. [Link]

Procedure for sulfonylation of tert-butylamine with 3,4-difluorobenzenesulfonyl chloride

Abstract & Application Scope

This technical guide details the optimized procedure for the

While primary amines are typically excellent nucleophiles, the steric bulk of the tert-butyl group requires specific attention to reaction kinetics and stoichiometry to prevent incomplete conversion. This protocol utilizes a nucleophilic substitution pathway under basic conditions (Schotten-Baumann type or anhydrous organic base method), optimized here for anhydrous dichloromethane (DCM) and triethylamine (TEA) to ensure high yield and purity.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.[1] The high electrophilicity of the sulfur, enhanced by the electron-withdrawing nature of the 3,4-difluoro substitution on the aromatic ring, facilitates the attack by the amine.

Mechanistic Pathway[2]

-

Nucleophilic Attack: The lone pair of the tert-butylamine nitrogen attacks the sulfur atom of the sulfonyl chloride, forming a pentacoordinate transition state (or tetrahedral-like intermediate).

-

Elimination: The chloride ion is expelled as a leaving group, restoring the sulfonyl double bond character.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of amine hydrochloride salts which would deactivate the nucleophile.

Visualized Pathway (Graphviz)

Caption: Mechanistic flow of the sulfonylation reaction demonstrating the critical role of the base in driving equilibrium.

Material Attributes & Safety Profile

Precise stoichiometry is vital. The sulfonyl chloride is moisture-sensitive; hydrolysis yields the corresponding sulfonic acid and HCl, lowering yield.

Reagent Table (Calculated for ~1g Scale)

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol | Density (g/mL) | Role |

| 3,4-Difluorobenzenesulfonyl chloride | 212.60 | 1.0 | 1.06 g (5.0 mmol) | 1.586 | Electrophile |

| tert-Butylamine | 73.14 | 1.2 | 0.63 mL (6.0 mmol) | 0.696 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.05 mL (7.5 mmol) | 0.726 | Base / Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 10 - 15 mL | 1.33 | Solvent (Anhydrous) |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | 30 mg (Cat.) | - | Catalyst (Optional)* |

*Note: DMAP is optional but recommended if the reaction is sluggish due to the steric bulk of the tert-butyl group.

Safety Critical:

-

3,4-Difluorobenzenesulfonyl chloride: Corrosive.[5][6] Causes severe skin burns and eye damage.[6] Reacts with water to release HCl. Handle in a fume hood.

-

tert-Butylamine: Highly flammable liquid and vapor. Toxic if swallowed.

Experimental Protocol

Method A: Anhydrous Conditions (Recommended)

This method is preferred for drug development workflows to minimize hydrolysis byproducts and ensure high purity.

Step 1: Reaction Setup[1][7][8]

-

Glassware Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen or argon.

-

Solvent Charge: Add 10 mL of anhydrous DCM to the flask.

-

Nucleophile Addition: Add 0.63 mL of tert-butylamine and 1.05 mL of Triethylamine .

-

Cooling: Place the flask in an ice-water bath (

) and stir for 5 minutes.

Step 2: Electrophile Addition

-

Preparation: In a separate vial, dissolve 1.06 g of 3,4-difluorobenzenesulfonyl chloride in 2 mL of anhydrous DCM .

-

Addition: Dropwise add the sulfonyl chloride solution to the stirring amine mixture over 10–15 minutes.

-

Why? Slow addition controls the exotherm and prevents localized concentration spikes that could favor side reactions.

-

-

Catalysis (Optional): If using DMAP, add it now.

Step 3: Reaction & Monitoring[1][3]

-

Warming: Remove the ice bath after addition is complete. Allow the reaction to warm to room temperature (RT).

-

Timecourse: Stir at RT for 2 to 4 hours .

-

Monitoring: Check reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of the sulfonyl chloride peak.

-

Step 4: Workup & Purification[3]

-

Quench: Dilute the reaction mixture with 20 mL of DCM. Wash the organic layer with:

-

Wash 1: 15 mL of 1.0 M HCl (Removes unreacted amine and TEA).

-

Wash 2: 15 mL of Saturated NaHCO

(Neutralizes residual acid). -

Wash 3: 15 mL of Brine (Dries the organic layer).

-

-

Drying: Dry the organic layer over anhydrous Na

SO -

Concentration: Filter and concentrate under reduced pressure (Rotavap) to yield the crude sulfonamide.

-

Purification: If necessary, purify via recrystallization (EtOH/Water) or flash column chromatography (Hexanes/EtOAc gradient).

Workflow Diagram (Graphviz)

Caption: Step-by-step experimental workflow for the synthesis of N-tert-butyl-3,4-difluorobenzenesulfonamide.

Characterization & Quality Control

Successful synthesis should yield a white to off-white solid.

-

H NMR (400 MHz, CDCl

- ~7.6–7.8 (m, 2H, Ar-H)

- ~7.3 (m, 1H, Ar-H)

- ~4.5–5.0 (br s, 1H, NH )

-

~1.25 (s, 9H, C(CH

- F NMR: Expect two distinct signals (multiplets) corresponding to the 3- and 4-positions.

-

LC-MS: Mass peak

or

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh sulfonyl chloride bottle. |

| Incomplete Reaction | Steric hindrance of | Add 5-10 mol% DMAP catalyst. Increase reaction time to 12h. |

| Oily Product | Residual Solvent/Impurities | Triturate with cold hexanes or pentane to induce crystallization. |

| Extra Spots on TLC | Bis-sulfonylation | Unlikely with |

References

-

General Sulfonylation Protocol

-

Reagent Properties (3,4-Difluorobenzenesulfonyl chloride)

-

Mechanistic Insight (Sulfonyl Chlorides)

-

Steric Considerations in Amine Nucleophilicity

-

National Institutes of Health (NIH). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. (Discussion on steric effects in sulfonamide formation). Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-DIFLUOROBENZENESULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. d-nb.info [d-nb.info]

- 8. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 9. organic-chemistry.org [organic-chemistry.org]

Application Note: Regioselective Functionalization of N-(tert-butyl)-3,4-difluorobenzenesulfonamide

Abstract

This application note details the synthetic utility of N-(tert-butyl)-3,4-difluorobenzenesulfonamide (CAS: Variable/Generic Structure) as a versatile scaffold in medicinal chemistry. Beyond its role as a latent primary sulfonamide, this intermediate leverages the Directed Ortho Metalation (DoM) capability of the N-tert-butylsulfonyl group. The bulky tert-butyl moiety serves a dual purpose: it protects the nitrogen from alkylation and directs lithiation to the C2 position—the "privileged" site flanked by the sulfonamide and the C3-fluorine. This guide provides validated protocols for its synthesis, regioselective functionalization, and subsequent deprotection, targeting researchers in the fields of Nav1.7 inhibitors , CCR2 antagonists , and HIF-2

Introduction: The Fluorine-Sulfonamide Synergy

In modern drug discovery, the 3,4-difluorobenzenesulfonamide motif is a high-value pharmacophore. The fluorine atoms at positions 3 and 4 modulate metabolic stability by blocking oxidative metabolism (P450) at the most electron-rich sites, while the sulfonamide group acts as a key hydrogen-bond donor/acceptor in enzyme active sites (e.g., Carbonic Anhydrase, COX-2).

However, synthesizing complex derivatives of this core is challenging due to the electron-deficient nature of the ring. Standard Electrophilic Aromatic Substitution (

The Solution: Converting the primary sulfonamide to the N-(tert-butyl) derivative activates the ring for Directed Ortho Metalation (DoM) . The tert-butyl group is critical because:

-

Steric Shielding: It prevents nucleophilic attack on the sulfur atom by the organolithium reagent.

-

Acidity Modulation: It allows for the formation of a stable lithiated species that can react with diverse electrophiles (aldehydes, halogens, borates).

-

Regiocontrol: It directs functionalization specifically to the C2 position , enabling the synthesis of 1,2,3,4-tetrasubstituted arenes that are otherwise inaccessible.

Synthetic Workflow Visualization

The following diagram illustrates the transformation pathway, highlighting the regioselectivity governed by the "Cooperative Directing Effect" of the Sulfonyl group and the C3-Fluorine.

Figure 1: Strategic workflow for utilizing N-(tert-butyl)-3,4-difluorobenzenesulfonamide to access C2-substituted pharmacophores.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Intermediate

Objective: Preparation of N-(tert-butyl)-3,4-difluorobenzenesulfonamide from sulfonyl chloride.

-

Reagents:

-

3,4-Difluorobenzenesulfonyl chloride (1.0 equiv)

-

tert-Butylamine (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

-

-

Procedure:

-

Setup: Charge a round-bottom flask with 3,4-difluorobenzenesulfonyl chloride and anhydrous DCM (0.5 M concentration). Cool to 0°C under

atmosphere. -

Addition: Mix tert-butylamine and TEA in a separate addition funnel. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes. Note: The reaction is exothermic; maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with 1M HCl. Extract with DCM (3x). Wash combined organics with saturated

and brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or use flash chromatography if high purity (>99%) is required for lithiation.

-

-

Yield Expectation: 85–95% (White crystalline solid).

Protocol 2: Regioselective C2-Functionalization (DoM)

Objective: Introduction of an electrophile (E) at the C2 position (between F and

-

Mechanism: The

group coordinates Lithium, while the C3-Fluorine inductively acidifies the C2-proton, making C2 the exclusive site of deprotonation (over C5 or C6). -

Reagents:

-

N-(tert-butyl)-3,4-difluorobenzenesulfonamide (1.0 equiv)

-

n-Butyllithium (2.5 M in hexanes) (2.2 equiv)

-

THF (Anhydrous)[1]

-

Electrophile (e.g., Iodine, DMF, Methyl Iodide) (2.5 equiv)

-

-

Procedure:

-

Inert Environment: Flame-dry a 2-neck flask and purge with Argon. Add the sulfonamide substrate and THF (0.2 M).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzyne formation.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.

-

Observation: A color change (often yellow/orange) indicates the formation of the dianion (lithium on N and C2).

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.

-

Quench: Add the Electrophile (dissolved in THF if solid) dropwise.

-

Warming: Stir at -78°C for 30 mins, then slowly warm to RT over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.

-

-

Expert Insight: If using Iodine (

), the resulting 2-iodo-3,4-difluorobenzenesulfonamide is a prime candidate for Suzuki-Miyaura coupling to build biaryl systems found in CCR2 antagonists.

Protocol 3: Deprotection (Removal of t-Butyl Group)

Objective: Restoring the primary sulfonamide (

-

Reagents:

-

Procedure:

-

Dissolve the functionalized intermediate in neat TFA (approx. 10 mL per gram of substrate).

-

Add Anisole (2.0 equiv). Why? The tert-butyl cation generated during cleavage is a strong electrophile. Without anisole, it will re-alkylate the electron-rich difluorobenzene ring. Anisole acts as a "cation sink," forming tert-butyl anisole.

-

Heat to reflux (approx. 70°C) for 6–12 hours. Monitor by HPLC/LC-MS (t-butyl group loss is -56 Da).

-

Workup: Evaporate TFA in vacuo. Dilute residue with EtOAc and wash with saturated

until neutral. -

Purification: The product (primary sulfonamide) is often much more polar; purify via silica gel chromatography (DCM/MeOH gradient).

-

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Tip |

| Appearance | White to Off-white Solid | If yellow, trace amine oxidation may have occurred. |

| Lithiation Temp | -78°C | If < 50% yield, ensure temp < -70°C to avoid benzyne formation (elimination of LiF). |

| Regioselectivity | > 95% C2 (Ortho to F and SO2) | Confirmed by NMR: Loss of the triplet-like signal of H2. |

| Deprotection | t-Bu removal | If incomplete, switch to Polyphosphoric Acid (PPA) at 100°C (harsher but effective). |

References

-

Vertex Pharmaceuticals Inc. (2021). Benzenesulfonamide derivatives and uses thereof. WO2021009568.[4] World Intellectual Property Organization. Link

- Context: Describes fluorinated benzenesulfonamide scaffolds in drug discovery.

-

Snieckus, V. (1990). Directed ortho metalation.[5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

- Context: Foundational text on the DoM mechanism and the directing power of amides/sulfonamides.

-

Ossila. (n.d.). 4-Fluorobenzenesulfonamide Technical Data. Link

- Context: Commercial specifications and general utility of fluorin

-

Organic Chemistry Portal. (2020). Directed ortho Metalation (DoM). Link

- Context: Overview of reagents and directing groups (DMGs) including sulfonamides.

-

Chemical Communications. (2012). Iodine mediated deprotection of N-tert-butanesulfinyl amines. Link

- Context: While specific to sulfinamides, this highlights the lability of the N-t-butyl bond under acidic/oxidative conditions, paralleling sulfonamide protocols.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

Application Notes and Protocols for the Deprotection of N-tert-Butyl Sulfonamides

Abstract

The N-tert-butyl sulfonamide (Bus) group is a robust and versatile protecting group for primary and secondary amines, widely employed in organic synthesis, medicinal chemistry, and peptide chemistry.[1] Its stability under a range of conditions, coupled with its reliable cleavage under specific acidic protocols, makes it a valuable tool for complex molecule synthesis. This guide provides a comprehensive overview of the primary methods for the deprotection of N-tert-butyl sulfonamides, focusing on the mechanistic rationale, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals.

Introduction: The Role of the N-tert-Butyl Sulfonamide Group

In multistep organic synthesis, the temporary protection of amine functionalities is crucial to prevent unwanted side reactions. The N-tert-butyl sulfonamide group offers several advantages:

-

Stability: It is stable to a wide array of reagents and conditions, including basic hydrolysis and many nucleophiles, allowing for selective manipulation of other functional groups within a molecule.[2]

-

Activation: The electron-withdrawing nature of the sulfonyl group can acidify the N-H proton, facilitating certain synthetic transformations.

-

Orthogonality: It can be used in concert with other protecting groups, such as the base-labile Fmoc group, in orthogonal protection strategies.[2]

The reliable removal of the N-tert-butyl sulfonamide is paramount to the success of a synthetic sequence. The choice of deprotection method depends on the overall substrate, the presence of other acid-sensitive functional groups, and the desired scale of the reaction. The most prevalent and dependable method for cleavage is acid-catalyzed hydrolysis.

Acid-Catalyzed Deprotection: Mechanism and Methodologies

Acid-catalyzed cleavage is the most common and effective method for removing the N-tert-butyl sulfonamide group. The reaction proceeds via a mechanism analogous to the deprotection of the more familiar tert-butyloxycarbonyl (N-Boc) group.[3][4]

The General Mechanism

The deprotection is initiated by the protonation of one of the sulfonyl oxygens (or less likely, the nitrogen atom), which enhances the leaving group ability of the sulfonamide moiety. This is followed by the departure of the highly stable tert-butyl cation, which generates a transient N-sulfonylcarbamic acid-like species that readily collapses to the free sulfonamide. The released tert-butyl cation is typically scavenged by the solvent, a nucleophilic counter-ion, or an added scavenger, or it deprotonates to form isobutylene gas.[3]

Caption: Mechanism of Acidic N-Bus Deprotection.

Standard Protocol: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is the most widely used reagent for N-tert-butyl sulfonamide cleavage due to its effectiveness, volatility (which simplifies work-up), and ability to dissolve many organic substrates.

Protocol 1: General TFA-Mediated Deprotection

-

Preparation: Dissolve the N-tert-butyl sulfonamide substrate in a suitable anhydrous solvent, typically dichloromethane (DCM), at a concentration of 0.1-0.5 M.

-

Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common condition is using a 20-50% (v/v) solution of TFA in DCM.[5] For substrates sensitive to acid, the reaction can be initiated at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature (or 0 °C to RT). Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS). Reaction times typically range from 30 minutes to 4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA. The resulting crude product is the amine trifluoroacetate salt.

-

Purification: The crude salt can be purified by precipitation/trituration with a non-polar solvent like cold diethyl ether. To obtain the free amine, dissolve the crude salt in a suitable solvent and neutralize with a base (e.g., saturated aq. NaHCO₃, triethylamine) followed by extraction and chromatographic purification.

Expert Insight: The tert-butyl cation generated during cleavage can alkylate electron-rich aromatic rings (e.g., phenols, anilines, indoles). If your substrate contains such moieties, it is crucial to add a scavenger like triethylsilane (TES) or thioanisole (1-5% v/v) to the reaction mixture to trap the cation.[2]

Alternative Acidic Reagents

While TFA is common, other acids offer unique advantages in terms of selectivity and reaction conditions.

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| HCl | 4M in Dioxane or Diethyl Ether | Affords the amine hydrochloride salt directly, which often precipitates and is easily isolated by filtration.[6] | Dioxane is a peroxide-forming solvent and has health concerns. The reagent can be hygroscopic.[5] | [5][6] |

| BCl₃ | DCM, 0 °C to RT | Fast, mild, and selective. Does not cleave methoxy groups and prevents tert-butylation of electron-rich rings.[7] | Highly reactive with moisture and protic solvents. Requires careful handling under inert atmosphere. | [7] |

| TfOH | Near-stoichiometric amounts, moderate temp. | Highly efficient. Can be used for chemoselective deprotection of different sulfonamide groups.[8] | Can cause sulfonyl group migration in electron-rich substrates. A very strong, corrosive acid. | [8][9] |

| Sc(OTf)₃ | Acetonitrile/Water, 80 °C | Lewis acid catalyst, can be recovered and reused. Milder than strong Brønsted acids. | Requires elevated temperatures and may not be suitable for all substrates. | [7] |

Protocol 2: BCl₃-Mediated Deprotection for Sensitive Substrates [7]

-

Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-tert-butyl sulfonamide substrate in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of boron trichloride (BCl₃) in DCM (typically 1 M, 1.1-1.5 equivalents) dropwise.

-

Reaction: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C.

-

Work-up: Concentrate the mixture under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., EtOAc) and a basic aqueous solution (e.g., sat. NaHCO₃) to isolate the free amine.

-

Purification: Purify the product via standard methods such as column chromatography.

Thermal Deprotection

For certain substrates, particularly those that are highly sensitive to strong acids but thermally robust, thermal cleavage can be an alternative. This method is less common for N-tert-butyl sulfonamides compared to tert-butyl esters or carbamates but can be effective.[4][10] The reaction proceeds by heating the compound in a high-boiling, inert solvent, leading to the elimination of isobutylene.

Protocol 3: Thermal Deprotection

-

Preparation: Dissolve the N-tert-butyl sulfonamide substrate in a high-boiling solvent such as toluene, xylene, or quinoline.

-

Reaction: Heat the solution to reflux (typically 110-150 °C) under an inert atmosphere.

-

Monitoring: Monitor the reaction for the disappearance of starting material. This method can require several hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by chromatography or crystallization.